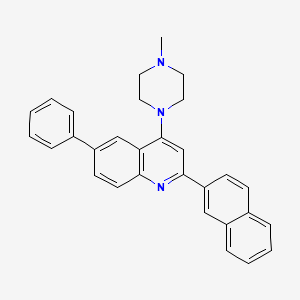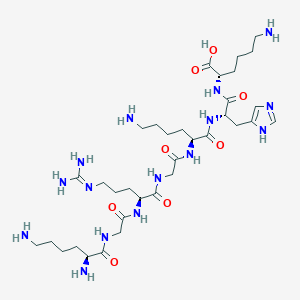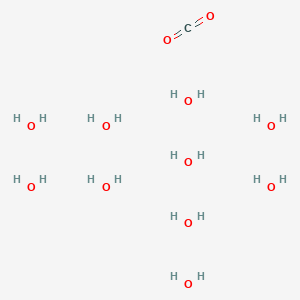
Methanedione--water (1/10)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanedione–water (1/10) is a chemical compound that consists of one part methanedione and ten parts water. Methanedione, also known as formaldehyde, is a simple aldehyde with the formula CH2O. When combined with water, it forms a solution that has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanedione–water (1/10) can be prepared by dissolving methanedione in water. The reaction is straightforward and involves mixing methanedione with water in the desired ratio. The reaction conditions are typically ambient temperature and pressure, making the preparation process simple and efficient.
Industrial Production Methods
In industrial settings, methanedione is produced through the oxidation of methanol. This process involves the use of a silver catalyst at high temperatures. Once methanedione is produced, it can be dissolved in water to form methanedione–water (1/10). The industrial production of methanedione–water (1/10) follows strict safety and quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methanedione–water (1/10) undergoes various chemical reactions, including:
Oxidation: Methanedione can be oxidized to formic acid.
Reduction: Methanedione can be reduced to methanol.
Addition: Methanedione can undergo addition reactions with nucleophiles such as ammonia and hydrogen cyanide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Addition: Reactions typically occur under mild conditions with the presence of a catalyst.
Major Products
Oxidation: Formic acid.
Reduction: Methanol.
Addition: Various addition products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanedione–water (1/10) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in laboratory settings.
Biology: Used in the fixation of biological tissues for microscopy.
Medicine: Used in the production of vaccines and as a disinfectant.
Industry: Used in the production of resins, plastics, and textiles.
Mecanismo De Acción
The mechanism of action of methanedione–water (1/10) involves the interaction of methanedione with various molecular targets. Methanedione can form cross-links with proteins and nucleic acids, leading to the stabilization of biological tissues. In industrial applications, methanedione acts as a precursor for the synthesis of various chemical products.
Comparación Con Compuestos Similares
Methanedione–water (1/10) can be compared with other similar compounds such as:
Acetaldehyde: Similar in structure but has different reactivity and applications.
Formic acid: A product of methanedione oxidation with different chemical properties.
Methanol: A product of methanedione reduction with different uses.
Methanedione–water (1/10) is unique due to its combination of methanedione and water, which provides specific properties and applications not found in other similar compounds.
Propiedades
Número CAS |
869192-57-4 |
|---|---|
Fórmula molecular |
CH20O12 |
Peso molecular |
224.16 g/mol |
InChI |
InChI=1S/CO2.10H2O/c2-1-3;;;;;;;;;;/h;10*1H2 |
Clave InChI |
NLLMVZVQZQMLIM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)=O.O.O.O.O.O.O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
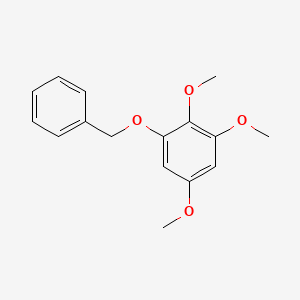
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
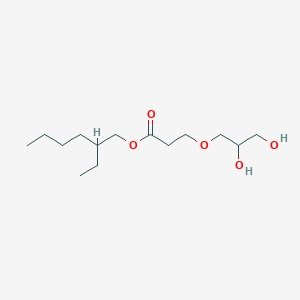
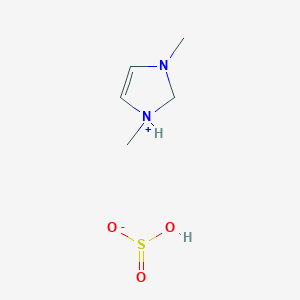

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
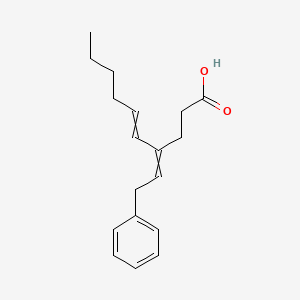
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
